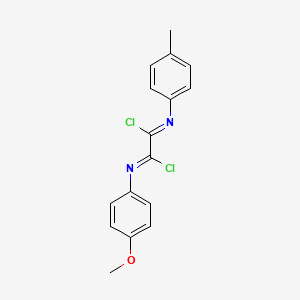![molecular formula C20H17NO5 B12517902 Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate CAS No. 656233-85-1](/img/structure/B12517902.png)
Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate: is a complex organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of an isoquinoline moiety, which is a bicyclic structure containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Acetyloxy and Methoxy Groups: The acetyloxy group can be introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The methoxy group can be introduced through methylation using methyl iodide and a base like potassium carbonate.
Formation of Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetyloxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetyloxy and methoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-acetoxybenzoate: A simpler benzoate ester with similar functional groups but lacking the isoquinoline moiety.
Methyl 4-methoxybenzoate: Another benzoate ester with a methoxy group but without the acetyloxy and isoquinoline groups.
Isoquinoline derivatives: Compounds with similar isoquinoline cores but different substituents.
Uniqueness: Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate is unique due to the combination of its isoquinoline core with both acetyloxy and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
656233-85-1 |
|---|---|
Molecular Formula |
C20H17NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 4-(5-acetyloxy-1-methoxyisoquinolin-4-yl)benzoate |
InChI |
InChI=1S/C20H17NO5/c1-12(22)26-17-6-4-5-15-18(17)16(11-21-19(15)24-2)13-7-9-14(10-8-13)20(23)25-3/h4-11H,1-3H3 |
InChI Key |
GOYLKLIPHCTVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN=C2OC)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




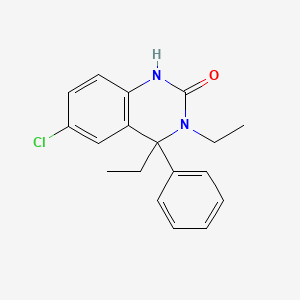
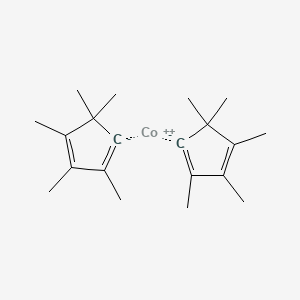
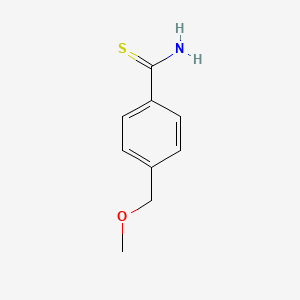
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
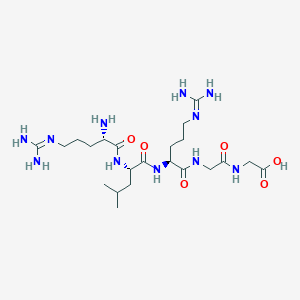
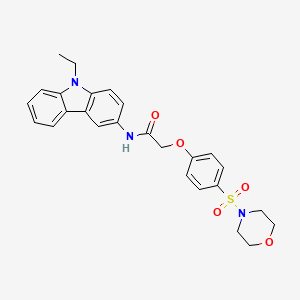
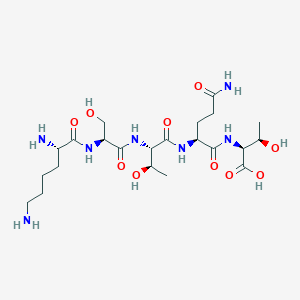
![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)
![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)
methylidene}amino]benzoic acid](/img/structure/B12517883.png)

